molecular formula C7H5N3O3S B12326984 Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-

Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-

Cat. No.: B12326984
M. Wt: 211.20 g/mol
InChI Key: YGMWCSZEJYENBM-JXMROGBWSA-N
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Description

Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- is a complex organic compound that features both a nitrile group and a sulfonyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- typically involves multi-step organic reactions. One common method might include the reaction of a pyridine derivative with a sulfonyl chloride to introduce the sulfonyl group, followed by the introduction of the hydroxyimino group through an oximation reaction. The nitrile group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- exerts its effects can vary based on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinyl)-: Lacks the sulfonyl group, which may affect its reactivity and applications.

    Acetonitrile, 2-(hydroxyimino)-2-(4-pyridinylsulfonyl)-: Similar structure but with the sulfonyl group attached to a different position on the pyridine ring.

    Benzonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-: Features a benzene ring instead of an acetonitrile group, which can influence its chemical properties.

Biological Activity

Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-, also known by its CAS number 175137-69-6, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₅N₃O₃S
  • Molecular Weight : 201.19 g/mol
  • Flash Point : 227.7°C
  • Boiling Point : 453°C at 760 mmHg

The compound features a hydroxyimino group and a pyridinylsulfonyl moiety, which contribute to its reactivity and potential interactions with biological targets.

The biological activity of Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The hydroxyimino group is known for its role in facilitating nucleophilic attack in biochemical reactions, while the pyridinylsulfonyl group may enhance binding affinity to target proteins.

Biological Activities

  • Antimicrobial Activity :
    • Recent studies have indicated that compounds similar to Acetonitrile, including those with acylhydrazone structures, exhibit significant antimicrobial properties against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) . The biological screening of derivatives has shown promising results in inhibiting bacterial growth.
  • Cytotoxicity :
    • Research has demonstrated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines while showing low toxicity towards normal cells. This selectivity is crucial for developing potential anticancer agents .
  • Other Pharmacological Effects :
    • Compounds containing the hydroxyimino moiety have been explored for their anti-inflammatory and antioxidant activities. These properties suggest a broader therapeutic potential beyond antimicrobial effects .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing acylhydrazone derivatives from various aldehydes demonstrated that some derivatives exhibited antimicrobial activity comparable to established antibiotics. The study utilized methods like IR spectroscopy and X-ray diffraction to confirm the structures of synthesized compounds .

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxicity of synthesized compounds against various cancer cell lines. Results indicated that specific modifications to the molecular structure could enhance anticancer efficacy while minimizing adverse effects on healthy cells .

Comparative Analysis

PropertyAcetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-Similar Compounds
Molecular FormulaC₇H₅N₃O₃SVaries (e.g., acylhydrazones)
Antimicrobial ActivityEffective against MRSAComparable effectiveness in derivatives
CytotoxicityLow toxicity to normal cellsVaries; some show higher toxicity
Mechanism of ActionEnzyme interaction via hydroxyimino groupSimilar mechanisms in related compounds

Properties

Molecular Formula

C7H5N3O3S

Molecular Weight

211.20 g/mol

IUPAC Name

(2E)-2-hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile

InChI

InChI=1S/C7H5N3O3S/c8-5-7(10-11)14(12,13)6-3-1-2-4-9-6/h1-4,11H/b10-7+

InChI Key

YGMWCSZEJYENBM-JXMROGBWSA-N

Isomeric SMILES

C1=CC=NC(=C1)S(=O)(=O)/C(=N/O)/C#N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C(=NO)C#N

Origin of Product

United States

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